9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrido[1,2-a]pyrimidin-4-one core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 9-methyl group: This step often involves alkylation reactions using methylating agents.
Attachment of the (4-methylphenyl)amino and (4-methylphenyl)imino groups: These groups can be introduced through nucleophilic substitution reactions using suitable amines and imines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, imines, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives.
Scientific Research Applications
9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide
- 4-methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide
- 4-methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide
Uniqueness
9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of substituents and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C24H22N4O |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
9-methyl-2-(4-methylanilino)-3-[(4-methylphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H22N4O/c1-16-6-10-19(11-7-16)25-15-21-22(26-20-12-8-17(2)9-13-20)27-23-18(3)5-4-14-28(23)24(21)29/h4-15,26H,1-3H3 |
InChI Key |
FEQKDPUYTKULAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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